molecular formula C18H39N3Si B13775392 Azidotrihexylsilane CAS No. 67859-76-1

Azidotrihexylsilane

Cat. No.: B13775392
CAS No.: 67859-76-1
M. Wt: 325.6 g/mol
InChI Key: KVNHQFHBRSWGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azidotrihexylsilane is an organosilicon compound with the molecular formula C18H39N3Si It is characterized by the presence of an azide group (-N3) attached to a trihexylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidotrihexylsilane can be synthesized through the reaction of trihexylsilane with sodium azide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the azide group being introduced to the silicon atom .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Azidotrihexylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed:

    Substitution Reactions: Various substituted silanes depending on the nucleophile used.

    Reduction Reactions: Trihexylsilylamine is a common product when the azide group is reduced.

Scientific Research Applications

Azidotrihexylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.

    Materials Science: It is employed in the preparation of silicon-based materials with unique properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of azidotrihexylsilane involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and materials science .

Comparison with Similar Compounds

Uniqueness of Azidotrihexylsilane: this compound is unique due to its combination of an azide group with a trihexylsilane moiety, providing distinct reactivity and steric properties compared to other silanes. This makes it particularly useful in specific synthetic applications where both the azide functionality and the bulky trihexylsilane group are advantageous .

Properties

CAS No.

67859-76-1

Molecular Formula

C18H39N3Si

Molecular Weight

325.6 g/mol

IUPAC Name

azido(trihexyl)silane

InChI

InChI=1S/C18H39N3Si/c1-4-7-10-13-16-22(21-20-19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

KVNHQFHBRSWGHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.